molecular formula C20H28N2O3S3 B2407162 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1396811-44-1

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2407162
CAS No.: 1396811-44-1
M. Wt: 440.64
InChI Key: VTOSEQHWKIONDB-UHFFFAOYSA-N
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Description

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H28N2O3S3 and its molecular weight is 440.64. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis

Researchers have explored electrochemical synthesis methods that could be relevant to the compound . For example, Amani and Nematollahi (2012) demonstrated the electrochemical synthesis of new arylthiobenzazoles by the electrochemical oxidation of a similar compound in the presence of nucleophiles. This method indicates a potential pathway for creating derivatives of the given compound through electrochemical means, highlighting its utility in synthesizing novel chemical entities with possible applications in drug development and materials science (Amani & Nematollahi, 2012).

Antiviral Activity

The synthesis and evaluation of derivatives of similar compounds for antiviral activity have been reported. Attaby et al. (2006) synthesized derivatives with antiviral activity by modifying a closely related structure, showing the potential of the core structure to serve as a scaffold for developing antiviral agents (Attaby et al., 2006).

Synthesis and Characterization

Govindhan et al. (2017) synthesized and characterized a compound using a click chemistry approach, starting from a similar base structure. Their work included spectroscopic characterization, thermal stability analysis, and computational studies to understand the compound's pharmacokinetic nature for further biological application. Such research underscores the versatility of the core structure for generating compounds with significant biological and chemical properties (Govindhan et al., 2017).

Inhibitors of Blood Platelet Aggregation

Research by Grisar et al. (1976) into compounds with a similar backbone structure has identified potential applications as inhibitors of ADP-induced aggregation of blood platelets, indicating a potential research avenue for the given compound in the development of therapeutic agents targeting cardiovascular diseases (Grisar et al., 1976).

Antibacterial Activity

Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of derivatives with antibacterial activity, demonstrating the potential of such compounds in developing new antimicrobial agents. This area of research is critical given the increasing resistance to existing antibiotics and the need for new antimicrobial strategies (Merugu, Ramesh, & Sreenivasulu, 2010).

Properties

IUPAC Name

1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S3/c1-15(2)28(24,25)18-5-3-16(4-6-18)13-19(23)22-10-7-17(8-11-22)14-27-20-21-9-12-26-20/h3-6,15,17H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOSEQHWKIONDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=NCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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